RPR132595A-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

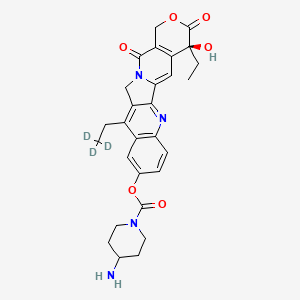

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWFTHDYKJHNEV-TVECXBKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of RPR132595A-d3 in the Metabolic Pathway of Irinotecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RPR132595A-d3, placing it within the broader context of its parent compound, the chemotherapeutic agent Irinotecan (CPT-11). While RPR132595A (also known as NPC) is a significant metabolite of Irinotecan, it is crucial to understand that the primary anticancer activity of Irinotecan is not mediated by RPR132595A but by another key metabolite, SN-38. The "-d3" designation in this compound indicates that it is a deuterated form of the molecule, commonly utilized in research as an internal standard for pharmacokinetic analyses due to its distinct mass, without altering its fundamental biochemical properties.

Executive Summary

Irinotecan (CPT-11) is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its mechanism of action is intrinsically linked to its complex metabolic pathway, which involves several enzymes and results in the formation of both active and inactive metabolites. The principal active metabolite, SN-38, is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibition of topoisomerase I by SN-38 leads to lethal DNA damage in cancer cells.

RPR132595A (NPC) is one of the main inactive metabolites of Irinotecan, formed through an oxidative process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the formation of RPR132595A is vital for comprehending the overall pharmacokinetics and potential drug-drug interactions of Irinotecan.

The Metabolic Fate of Irinotecan

The biotransformation of Irinotecan is a pivotal determinant of its efficacy and toxicity. The two primary metabolic pathways are:

-

Activation to SN-38: Irinotecan is converted to its highly active metabolite, SN-38, by carboxylesterase enzymes primarily in the liver.[1][2][3] SN-38 is approximately 100 to 1,000 times more potent as a topoisomerase I inhibitor than Irinotecan itself.[1][4][5]

-

Inactivation by CYP3A4: A significant portion of Irinotecan is metabolized by CYP3A4 to form inactive oxidative metabolites, including RPR132595A (NPC) and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC).[6][7][8][9]

A simplified representation of this metabolic pathway is illustrated below:

Core Mechanism of Action: SN-38 and Topoisomerase I Inhibition

The anticancer activity of Irinotecan is mediated by its active metabolite, SN-38.[1][2][10] SN-38 targets DNA topoisomerase I, a nuclear enzyme that plays a crucial role in relaxing DNA torsional strain during replication and transcription by creating transient single-strand breaks.[1][2][11]

The mechanism of action unfolds as follows:

-

Binding to the Topoisomerase I-DNA Complex: SN-38 binds to the complex formed between topoisomerase I and DNA.[1][11][12]

-

Stabilization of the Cleavable Complex: This binding stabilizes the "cleavable complex," preventing the re-ligation of the single-strand DNA break.[2][11][12]

-

Induction of DNA Double-Strand Breaks: When the replication fork collides with this stabilized complex, it leads to the formation of irreversible and lethal double-strand DNA breaks.[1][12][13]

-

Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to programmed cell death (apoptosis).[1][13]

The signaling cascade initiated by SN-38-induced DNA damage is depicted in the following diagram:

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory potency of Irinotecan and its active metabolite, SN-38.

| Compound | Target | Assay | IC50 | Reference |

| SN-38 | Topoisomerase I | DNA relaxation assay | ~2-5 µM | [4] |

| SN-38 | DNA Synthesis | P388 cells | 0.077 µM | [4] |

| Irinotecan (CPT-11) | Topoisomerase I | DNA relaxation assay | Significantly higher than SN-38 | [1][4] |

Experimental Protocols

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is a fundamental method to determine the inhibitory activity of compounds against topoisomerase I.

Objective: To measure the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Test compounds (Irinotecan, SN-38) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

-

Agarose gel

-

Electrophoresis buffer (e.g., TBE)

-

DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding topoisomerase I to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Analysis: In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA. An effective inhibitor will prevent this relaxation, resulting in a higher proportion of supercoiled DNA. The concentration of the inhibitor that results in 50% inhibition of the relaxation activity is determined as the IC50 value.[4]

The workflow for this experimental protocol can be visualized as follows:

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Facebook [cancer.gov]

- 6. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Irinotecan - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Irinotecan? [synapse.patsnap.com]

- 12. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

The Role of RPR132595A-d3 in Advancing Irinotecan Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of RPR132595A-d3, a critical tool in the research and development of the chemotherapeutic agent irinotecan (marketed as Camptosar®). We will delve into the metabolic fate of irinotecan, the specific role of RPR132595A and its deuterated analog, and the advanced analytical techniques that underpin its use.

RPR132595A: An Inactive Metabolite in the Irinotecan Pathway

RPR132595A, also known as NPC, is an inactive metabolite of the anticancer drug irinotecan (CPT-11).[1][2] Irinotecan is a prodrug, meaning it is converted within the body into its active form, SN-38, which is a potent topoisomerase I inhibitor that leads to cancer cell death.[2] The metabolic pathway of irinotecan is complex, involving several enzymes and resulting in various metabolites.

RPR132595A is formed from irinotecan through an oxidation reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] This metabolic route is considered an inactivation pathway, as RPR132595A does not possess the potent anti-cancer activity of SN-38.[3]

Chemical Identity of RPR132595A:

This compound: A Deuterated Internal Standard for Precision Analysis

In scientific research, particularly in pharmacokinetic and pharmacodynamic studies, accurate quantification of drugs and their metabolites is paramount. This compound is the deuterium-labeled version of RPR132595A. Deuterium is a stable, non-radioactive isotope of hydrogen. By replacing three hydrogen atoms with deuterium atoms, this compound is created to have a slightly higher molecular weight than its non-deuterated counterpart.

This key difference makes this compound an ideal internal standard for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. In this analytical technique, a known amount of the deuterated standard is added to a biological sample (such as plasma or urine) before processing. Because the deuterated and non-deuterated forms of the molecule behave almost identically during sample preparation and chromatographic separation, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio, allowing for highly accurate and precise quantification of the endogenous RPR132595A in the sample.

Irinotecan Metabolic Pathway

The metabolic conversion of irinotecan is a complex process involving activation to the potent anti-tumor agent SN-38 and inactivation to various other compounds. The following diagram illustrates the major metabolic pathways of irinotecan.

References

An In-Depth Technical Guide to Vitamin D Receptor (VDR) Binding Affinity: A Case Study with Calcipotriol

Disclaimer: Initial literature searches for the compound "RPR132595A-d3" did not yield any public domain information regarding its binding affinity for the Vitamin D Receptor (VDR). Therefore, this technical guide utilizes the well-characterized synthetic VDR ligand, Calcipotriol , as an illustrative example to fulfill the core requirements of this document. The data and protocols presented herein are specific to Calcipotriol and the Vitamin D Receptor.

Introduction

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a pivotal role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, immune modulation, and cellular proliferation and differentiation.[1] Ligand binding to the VDR initiates a cascade of molecular events, leading to the regulation of target gene expression.[2][3] The affinity with which a ligand binds to the VDR is a critical determinant of its biological activity.

This technical guide provides a comprehensive overview of the binding affinity of Calcipotriol, a synthetic analog of Vitamin D, to the VDR. It is intended for researchers, scientists, and drug development professionals engaged in the study of VDR biology and the development of novel VDR-targeting therapeutics. The guide details the quantitative binding data, in-depth experimental protocols for determining binding affinity, and visual representations of the VDR signaling pathway and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of Calcipotriol to the human Vitamin D Receptor has been determined using various experimental techniques. The equilibrium dissociation constant (Kd) is a direct measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher binding affinity.[4]

| Ligand | Receptor | Binding Parameter | Value | Assay Method | Reference |

| Calcipotriol | Human Vitamin D3 Receptor | Kd | 0.310 nM | Radioligand Binding Assay | [5] |

Note: The table above summarizes the available quantitative data for the binding of Calcipotriol to the VDR. Further studies may report other affinity parameters such as IC50 or Ki under specific experimental conditions.

VDR Signaling Pathway

Upon binding of an agonist ligand such as Calcipotriol, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[2][3] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[2][3] This binding event recruits a complex of co-activator proteins, which ultimately leads to the initiation of gene transcription.[2] Conversely, in the absence of a ligand or in the presence of an antagonist, the VDR can associate with co-repressor proteins to inhibit gene expression.

VDR Signaling Pathway Activation by Calcipotriol.

Experimental Protocols

The determination of VDR binding affinity is crucial for the characterization of novel ligands. The following sections provide detailed methodologies for two commonly employed techniques: the Radioligand Binding Assay and Surface Plasmon Resonance.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound (e.g., Calcipotriol) to compete with a radiolabeled ligand for binding to the VDR.

-

Recombinant Human Vitamin D Receptor (VDR): Purified, full-length or ligand-binding domain.

-

Radioligand: [³H]-Calcitriol (1,25-dihydroxyvitamin D3), specific activity >100 Ci/mmol.

-

Test Compound: Calcipotriol, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1.5 mM EDTA, 5 mM MgCl₂, 10 mM DTT.

-

Wash Buffer: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Workflow for a Radioligand Binding Assay.

-

Preparation of Reagents: Prepare serial dilutions of Calcipotriol in assay buffer. The final concentration of the radioligand ([³H]-Calcitriol) should be at or near its Kd for the VDR.

-

Assay Setup: In a 96-well plate, set up the following wells in triplicate:

-

Total Binding: Contains VDR, radioligand, and vehicle (solvent for Calcipotriol).

-

Non-specific Binding: Contains VDR, radioligand, and a saturating concentration of unlabeled Calcitriol (e.g., 1 µM).

-

Competition: Contains VDR, radioligand, and varying concentrations of Calcipotriol.

-

-

Incubation: Add the assay components to the wells in the specified order (buffer, test compound/vehicle, VDR, and finally the radioligand to initiate the binding reaction). Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which traps the VDR-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Calcipotriol concentration.

-

Determine the IC50 value (the concentration of Calcipotriol that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

-

SPR Instrument: (e.g., Biacore, ProteOn).

-

Sensor Chip: (e.g., CM5 chip for amine coupling).

-

Recombinant Human VDR.

-

Analyte: Calcipotriol, dissolved in running buffer.

-

Running Buffer: (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

-

Immobilization of VDR:

-

Activate the sensor chip surface using a mixture of NHS and EDC.

-

Inject the purified VDR over the activated surface to allow for covalent coupling via amine groups.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

A reference flow cell should be prepared in parallel by performing the activation and deactivation steps without the injection of VDR.

-

-

Interaction Analysis:

-

Inject a series of concentrations of Calcipotriol (analyte) over the VDR-immobilized and reference flow cells at a constant flow rate.

-

Monitor the binding response in real-time. The response is proportional to the mass of analyte binding to the immobilized ligand.

-

After each injection, allow for a dissociation phase where running buffer flows over the surface to monitor the dissociation of the analyte.

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Conclusion

This technical guide has provided a detailed overview of the binding affinity of Calcipotriol to the Vitamin D Receptor. The quantitative data presented, along with the comprehensive experimental protocols, offer a valuable resource for researchers in the field. The provided diagrams of the VDR signaling pathway and experimental workflow serve to visually clarify these complex processes. The methodologies described herein can be adapted for the characterization of novel VDR ligands, thereby facilitating the discovery and development of new therapeutics targeting the Vitamin D signaling pathway.

References

- 1. VDR Proteins | Thermo Fisher Scientific [thermofisher.com]

- 2. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]

- 4. The vitamin D receptor agonist, calcipotriol, modulates fibrogenic pathways mitigating liver fibrosis in-vivo: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 6. its.caltech.edu [its.caltech.edu]

The Synthesis and Chemical Properties of RPR132595A-d3: A Technical Overview

Notice to the Reader: Information regarding the specific chemical structure, and therefore the definitive synthesis and detailed chemical properties of the compound designated as RPR132595A and its deuterated analog, RPR132595A-d3, is not available in the public domain. Extensive searches of scientific literature, patent databases, and clinical trial registries did not yield specific data for a compound with this identifier. "RPR132595A" is likely an internal research and development code used by a pharmaceutical entity, and the associated scientific data has not been publicly disclosed.

This guide, therefore, provides a comprehensive overview of the general principles and methodologies that would be applied to the synthesis and characterization of a deuterated small molecule drug candidate like this compound, intended for an audience of researchers, scientists, and drug development professionals. The information presented is based on established practices in medicinal chemistry and drug discovery.

Introduction to Deuterated Compounds in Drug Development

Deuterium (²H or D), a stable isotope of hydrogen, has gained significant attention in drug development. The substitution of hydrogen with deuterium at specific metabolically vulnerable positions within a drug molecule can alter its pharmacokinetic profile. This is due to the "kinetic isotope effect," where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This stronger bond can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.

Potential Advantages of Deuteration:

-

Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.

-

Enhanced Exposure: Slower clearance can result in higher overall drug exposure.

-

Reduced Toxic Metabolites: Altering metabolic pathways may decrease the formation of harmful byproducts.

-

Improved Therapeutic Index: A combination of the above factors can lead to a better safety and efficacy profile.

General Strategies for the Synthesis of Deuterated Compounds

The synthesis of a deuterated compound like this compound would be highly dependent on the specific chemical structure of the parent molecule, RPR132595A. However, several general strategies are commonly employed for the introduction of deuterium into organic molecules.

Synthesis from Deuterated Starting Materials

One of the most straightforward approaches involves utilizing commercially available or readily synthesized deuterated building blocks. This method is often efficient and provides high levels of deuterium incorporation at specific positions.

Hypothetical Workflow for Synthesis from Deuterated Precursors:

Caption: Synthesis from deuterated starting materials workflow.

Deuterium Gas-Mediated Reactions

For molecules with suitable functional groups, catalytic deuteration using deuterium gas (D₂) is a common method. This is often used for the reduction of double or triple bonds, or for dehalogenation reactions.

Table 1: Common Catalytic Deuteration Reactions

| Reaction Type | Catalyst | Substrate Functional Group | Product Functional Group |

| Alkenes/Alkynes Hydrogenation | Pd, Pt, Ni | C=C, C≡C | C-D bonds |

| Carbonyl Reduction | Ru, Rh | C=O | CD-OD |

| Dehalogenation | Pd/C | C-X (X=Cl, Br, I) | C-D |

Deuterium Exchange Reactions

In some cases, hydrogen atoms in the parent molecule can be directly exchanged for deuterium atoms. This is often achieved using a deuterium source like deuterated water (D₂O), deuterated acids, or deuterated bases, sometimes in the presence of a metal catalyst.

Hypothetical Experimental Protocol: Acid-Catalyzed H/D Exchange

-

Dissolution: Dissolve the parent compound (RPR132595A) in a suitable aprotic solvent.

-

Deuterium Source: Add a deuterated acid (e.g., D₂SO₄ or CF₃COOD) to the reaction mixture.

-

Heating: Heat the mixture to a temperature determined by the reactivity of the specific C-H bonds to be exchanged.

-

Monitoring: Monitor the progress of the reaction by techniques such as ¹H NMR or Mass Spectrometry to determine the extent of deuterium incorporation.

-

Work-up: Upon completion, quench the reaction with a suitable base and extract the deuterated product.

-

Purification: Purify the resulting this compound using standard chromatographic techniques (e.g., column chromatography or HPLC).

Characterization and Chemical Properties

Once synthesized, a comprehensive analysis of this compound would be crucial to confirm its identity, purity, and key chemical properties.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

| Mass Spectrometry (MS) | Confirms the molecular weight and the number of incorporated deuterium atoms. |

| ¹H NMR Spectroscopy | Shows the disappearance or reduction of signals corresponding to the deuterated positions. |

| ²H NMR Spectroscopy | Directly observes the deuterium signals, confirming their location in the molecule. |

| ¹³C NMR Spectroscopy | Can show changes in the chemical shifts of carbons attached to deuterium. |

| HPLC/UPLC | Determines the chemical purity of the final compound. |

| Melting Point | A fundamental physical property that can be compared to the parent compound. |

| Solubility | Assessed in various solvents to inform formulation development. |

Signaling Pathways and Logical Relationships

The biological activity of this compound would be expected to be identical to its parent compound, as deuterium substitution does not typically alter the pharmacodynamic properties of a drug. The primary difference lies in its metabolic fate.

Illustrative Diagram of the Expected Biological Equivalence and Pharmacokinetic Difference:

Caption: Comparative biological activity and pharmacokinetics.

Conclusion

While the specific details for the synthesis and chemical properties of this compound remain undisclosed, this guide outlines the fundamental principles and methodologies that would be integral to its development. The synthesis would rely on established techniques for deuterium incorporation, and its characterization would involve a suite of modern analytical methods. The primary rationale for developing a deuterated version of a drug candidate is to leverage the kinetic isotope effect to improve its pharmacokinetic profile, potentially leading to a more effective and safer therapeutic agent. Further public disclosure of the structure of RPR132595A would be necessary to provide a more detailed and specific technical guide.

A Comprehensive Technical Guide to the Stability and Storage of Vitamin D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and storage conditions for Vitamin D3 (cholecalciferol), a critical compound in pharmaceutical and nutraceutical applications. Understanding the factors that influence its degradation is paramount for ensuring product efficacy and safety. This document summarizes key stability data, outlines experimental methodologies for its assessment, and provides visual representations of factors influencing its stability.

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity of Vitamin D3. The following conditions are recommended based on safety data sheets and stability studies.

Table 1: Recommended General Storage Conditions for Vitamin D3

| Parameter | Recommendation | Source(s) |

| Temperature | Keep refrigerated or at a temperature not exceeding 25°C. | [1][2] |

| Container | Keep container tightly closed and dry. | [1] |

| Atmosphere | Store under an inert atmosphere. | [2] |

| Light | Protect from the effects of light. | [1] |

| Ventilation | Store in a well-ventilated place. |

Stability Profile of Vitamin D3

The stability of Vitamin D3 is influenced by a multitude of factors, including temperature, pH, light, oxygen, and the presence of metal ions.[3][4] Degradation typically follows first-order kinetics, except under light and oxygen exposure where more complex models may be necessary.[3]

2.1. Temperature Stability

Elevated temperatures accelerate the degradation of Vitamin D3.

Table 2: Isothermal Stability of Liquid Vitamin D3 Preparations

| Temperature | Time to reach 90% of labeled content | Source(s) |

| 4°C | > 1 year (for some preparations) | [5] |

| 25°C | At least 1 year for liquid prescription medicines. | [5][6] |

| 40°C | 3 to 5 months for some nutritional supplements. | [5] |

| 40°C | 4 months for liquid prescription medicines. | [5][6] |

2.2. pH Stability

Vitamin D3 is most stable in neutral to slightly alkaline conditions. Acidic conditions, particularly below pH 5, significantly increase its degradation rate.[7]

Table 3: pH-Dependent Stability of Vitamin D3 in Aqueous Solutions at 25°C

| pH Range | Stability Profile | Source(s) |

| 1 - 4 | Steep drop in stability. | [7] |

| 5 - 8 | Most stable range. | [7] |

2.3. Other Destabilizing Factors

Several other factors can negatively impact Vitamin D3 stability:

-

Light and Oxygen: Exposure to light and oxygen can cause degradation.[3]

-

Metal Ions: The presence of metal ions can catalyze degradation.[3]

-

Aqueous Media: Vitamin D3 is very unstable in distilled water, with concentrations dropping below 10% of the initial amount after one day at 25°C.[7] Its stability is generally higher in non-aqueous solutions.[7]

-

Concentration: Stability is concentration-dependent, with lower concentrations exhibiting higher degradation rates.[7]

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential for accurately determining the concentration of Vitamin D3 and its degradation products over time.

3.1. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

This method is widely used to assess the stability of Vitamin D3 in various formulations.

Objective: To quantify the concentration of Vitamin D3 in a sample over time under specific storage conditions.

Methodology:

-

Sample Preparation: Samples are withdrawn at predetermined time points from batches stored under controlled conditions (e.g., different temperatures, humidity levels, and light exposures).

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Mobile Phase: A suitable mixture of organic solvents (e.g., methanol, acetonitrile) and water.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Detection: UV detection at a wavelength where Vitamin D3 has maximum absorbance.

-

-

Data Analysis: The concentration of Vitamin D3 is determined by comparing the peak area of the sample to that of a reference standard of known concentration. The degradation rate is then calculated.

Visualization of Factors Influencing Vitamin D3 Stability

The following diagram illustrates the key factors that can lead to the degradation of Vitamin D3.

Caption: Key environmental and formulation factors contributing to the degradation of Vitamin D3.

This guide provides a foundational understanding of Vitamin D3 stability. For specific formulations, it is imperative to conduct dedicated stability studies to establish appropriate storage conditions and shelf-life. The use of stabilizers such as antioxidants (e.g., ascorbic acid, citric acid) and chelating agents (e.g., EDTA) can significantly improve the stability of Vitamin D3 in aqueous formulations.[3]

References

- 1. download.basf.com [download.basf.com]

- 2. fishersci.com [fishersci.com]

- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shelf life after opening of prescription medicines and supplements with vitamin D3 for paediatric use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]

The Clear Advantage: A Technical Guide to Stable Isotope-Labeled Vitamin D in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as an indispensable tool in the nuanced and complex field of vitamin D research. The introduction of a heavy isotope, such as deuterium (²H) or carbon-13 (¹³C), into the vitamin D molecule creates a tracer that is chemically identical to its natural counterpart but distinguishable by mass spectrometry. This subtle modification provides an unparalleled window into the intricate lifecycle of vitamin D, from its absorption and metabolism to its downstream signaling effects. This technical guide provides an in-depth exploration of the applications of stable isotope-labeled vitamin D, offering detailed experimental insights and quantitative data to empower researchers in their scientific pursuits. The use of these labeled compounds as internal standards in isotope dilution mass spectrometry has become the gold standard for the accurate quantification of vitamin D and its metabolites.[1]

Core Applications of Stable Isotope-Labeled Vitamin D

The primary applications of stable isotope-labeled vitamin D and its metabolites can be broadly categorized into two main areas:

-

Internal Standards for Accurate Quantification: Stable isotope-labeled analogs of vitamin D and its metabolites are crucial as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][3] This isotope dilution method corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements of endogenous vitamin D levels.[1]

-

Tracers for Metabolic and Pharmacokinetic Studies: By administering a known dose of labeled vitamin D, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of the vitamin. This allows for precise pharmacokinetic modeling and a deeper understanding of vitamin D's metabolic fate in various physiological and pathological states.

Quantitative Analysis of Vitamin D Metabolites using Stable Isotope Dilution LC-MS/MS

The use of stable isotope-labeled internal standards is fundamental to achieving the highest level of accuracy in quantifying vitamin D metabolites. Below is a summary of representative quantitative data from studies employing these methods.

| Analyte | Labeled Internal Standard | Sample Matrix | Lower Limit of Quantitation (LLOQ) | Reference |

| 25-hydroxyvitamin D₃ (25(OH)D₃) | [6,19,19-²H₃]-25(OH)D₃ | Human Serum | 4.0 nmol/L | [4] |

| 25-hydroxyvitamin D₂ (25(OH)D₂) | [6,19,19-²H₃]-25(OH)D₃ | Human Serum | 7.5 nmol/L | [4] |

| 1α,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) | [²H₆]-1α,25(OH)₂D₃ | Human Serum | 10 pg/mL | [5] |

| d₃-vitamin D₃ | Not Applicable (Analyte) | Human Serum | 0.2 ng/mL | [6] |

| d₃-25-hydroxyvitamin D₃ | Not Applicable (Analyte) | Human Serum | 0.07 ng/mL | [6] |

Pharmacokinetic Parameters of Deuterated Vitamin D₃ in Humans

A pilot study investigating the kinetics of a single oral dose of 25 µg of [6,19,19-²H]-vitamin D₃ (d₃-vitamin D₃) in pregnant and non-pregnant women yielded the following pharmacokinetic data.[6]

| Parameter | Non-pregnant Women (n=5) | Pregnant Women (n=4) |

| d₃-vitamin D₃ | ||

| AUC₀₋₂₄ₕ (ng/mL·h) | 26.7 ± 6.9 | 26.8 ± 6.0 |

| d₃-25(OH)D₃ | ||

| AUC₀₋₄₅₆ₕ (ng/mL·h) | 295 ± 123 | 296 ± 140 |

| Tₘₐₓ (h) | 168 | 168 |

| Half-life (days) | 13.6 | 18.8 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of 25-hydroxyvitamin D in Human Serum

This protocol outlines a common procedure for the extraction of 25-hydroxyvitamin D₂ and D₃ from human serum using protein precipitation followed by solid-phase extraction (SPE).

Materials:

-

Human serum samples

-

Hexadeuterated 25-hydroxyvitamin D₃ ([²H₆]-25(OH)D₃) as internal standard

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid

-

SPE cartridges (e.g., C8 or C18)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 100 µL of serum or plasma, add the internal standard ([²H₆]-25-hydroxyvitamin D₃).[4]

-

Perform protein precipitation by adding methanol.[4]

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove polar interferences.

-

Elute the analytes with a more non-polar solvent, such as acetonitrile or a higher concentration of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Vitamin D Metabolites

This section provides a general workflow for the analysis of vitamin D metabolites using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI))

Chromatographic Conditions (Example):

-

Column: A C8 or C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive ion mode is typically used.

-

Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Ion Source Parameters: Parameters such as capillary voltage, desolvation temperature, and gas flows are optimized to achieve maximum sensitivity for the analytes of interest.[7]

Signaling and Metabolic Pathways

Stable isotope-labeled vitamin D is instrumental in elucidating the complex metabolic and signaling pathways of vitamin D. The following diagrams, generated using the DOT language, illustrate these key processes.

Vitamin D Metabolic Pathway

This pathway shows the conversion of vitamin D from its dietary and skin-synthesized forms into its active and inactive metabolites.

Vitamin D Receptor Signaling Pathway

This diagram illustrates the genomic mechanism of action of the active form of vitamin D, 1,25-dihydroxyvitamin D (Calcitriol), through the vitamin D receptor (VDR).

Experimental Workflow for Vitamin D Metabolite Analysis

This workflow diagram outlines the key steps involved in a typical clinical or research laboratory process for the quantification of vitamin D metabolites using LC-MS/MS with stable isotope-labeled internal standards.

Synthesis of Stable Isotope-Labeled Vitamin D

The synthesis of deuterated or ¹³C-labeled vitamin D and its metabolites is a complex multi-step process. A common strategy involves the convergent synthesis approach, where the A-ring and the CD-ring side-chain fragments of the molecule are synthesized separately and then coupled together.[3] For instance, deuterium atoms can be introduced into the side chain by reacting an appropriate ester precursor with a deuterated Grignard reagent, such as CD₃MgBr.[3] The synthesis of polydeuterated analogs of 25-hydroxyvitamin D₃ and 1α,25-dihydroxyvitamin D₃ has been described, with stable isotopes placed at metabolically stable positions to be useful in catabolism studies.[8]

Conclusion

Stable isotope-labeled vitamin D has revolutionized the study of this essential nutrient and hormone. Its application as an internal standard has set a new benchmark for accuracy in clinical and research diagnostics, while its use as a metabolic tracer continues to unravel the complex pharmacokinetics and intricate signaling pathways of vitamin D. This guide has provided a comprehensive overview of the core applications, detailed experimental considerations, and key metabolic and signaling pathways. As research continues to uncover the pleiotropic effects of vitamin D on human health, the role of stable isotope-labeled analogs will undoubtedly expand, offering ever clearer insights into its physiological and pathological significance.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 4. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D kinetics in nonpregnant and pregnant women after a single oral dose of trideuterated vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 25-hydroxy-[6,19,19'-2H3]vitamin D3 and 1 alpha,25-dihydroxy-[6,19,19'-2H3]vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mass Shift of RPR132595A-d3 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for understanding the mass shift of the deuterated internal standard RPR132595A-d3 in mass spectrometry. This document is intended for researchers, scientists, and drug development professionals involved in bioanalytical studies, particularly those focused on the quantification of drug metabolites.

Introduction to RPR132595A and its Deuterated Analog

RPR132595A, also known as 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, is a metabolite of the anticancer drug Irinotecan (CPT-11)[1][2][3]. In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results[4][5]. This compound is the deuterated form of RPR132595A, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Chemical Structure of RPR132595A:

Caption: Chemical Structure of RPR132595A.

The Principle of Mass Shift in Mass Spectrometry

The fundamental principle behind the use of this compound as an internal standard is the intentional mass shift it exhibits in a mass spectrometer compared to the unlabeled RPR132595A. This mass difference is the basis for the stable isotope dilution technique.

-

Isotopic Labeling: Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. It contains one proton and one neutron, making it approximately twice as heavy as a protium atom (¹H).

-

Mass-to-Charge Ratio (m/z): A mass spectrometer separates ions based on their mass-to-charge ratio. By replacing three hydrogen atoms with three deuterium atoms in RPR132595A, the molecular weight of the molecule increases by approximately 3 Daltons.

-

Co-elution and Differential Detection: When a sample containing both RPR132595A and a known concentration of this compound is analyzed by LC-MS, the two compounds co-elute from the liquid chromatography column due to their identical physicochemical properties. However, the mass spectrometer detects them as distinct species with different m/z values.

-

Quantification: The ratio of the peak area of the analyte (RPR132595A) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the sample. This method effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly reliable quantitative data.

Quantitative Data and Mass Shift Analysis

The expected mass shift for this compound is a nominal increase of 3 mass units. The exact mass shift will be slightly different due to the precise mass of deuterium versus hydrogen.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Nominal Mass Shift (Da) |

| RPR132595A | C₂₈H₃₀N₄O₆ | 518.2169 | - |

| This compound | C₂₈H₂₇D₃N₄O₆ | 521.2357 | +3 |

Note: The exact position of the three deuterium atoms on the RPR132595A molecule would be determined during its synthesis and confirmed by techniques like NMR spectroscopy.

Experimental Protocols

The following is a generalized experimental protocol for the LC-MS/MS analysis of RPR132595A using this compound as an internal standard, based on methods for analyzing CPT-11 and its metabolites[6][7].

Sample Preparation

A robust and reproducible sample preparation is critical for accurate quantification. A common method for extracting small molecule drugs and their metabolites from biological matrices like plasma is protein precipitation.

-

Thawing and Vortexing: Thaw frozen plasma samples at room temperature and vortex briefly to ensure homogeneity.

-

Spiking with Internal Standard: Add a known amount of this compound solution (in an appropriate solvent like methanol or acetonitrile) to each plasma sample.

-

Protein Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma), to the samples.

-

Vortexing and Centrifugation: Vortex the samples vigorously for several minutes to ensure complete protein precipitation. Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

LC-MS/MS Analysis

The analysis is typically performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for the separation of CPT-11 and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: The flow rate will depend on the column dimensions and the specific HPLC/UHPLC system.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of these compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| RPR132595A | 519.2 | [To be determined experimentally] |

| This compound | 522.2 | [To be determined experimentally] |

Note: The specific MRM transitions need to be optimized for the particular mass spectrometer being used.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of RPR132595A using its deuterated internal standard.

Caption: Workflow for RPR132595A analysis.

Metabolic Pathway of Irinotecan (CPT-11)

RPR132595A is a product of the metabolic conversion of Irinotecan. Understanding this pathway is essential for interpreting bioanalytical results.

Caption: Metabolic pathway of Irinotecan.

Conclusion

The use of deuterated internal standards, such as this compound, is a cornerstone of modern bioanalytical chemistry. The predictable and stable mass shift allows for highly accurate and precise quantification of analytes in complex biological matrices. A thorough understanding of the principles of isotopic labeling, mass spectrometry, and the specific metabolic pathways of the drug is essential for the successful development and validation of robust bioanalytical methods in drug development and clinical research.

References

- 1. scbt.com [scbt.com]

- 2. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. An analytical method for irinotecan (CPT-11) and its metabolites using a high-performance liquid chromatography: parallel detection with fluorescence and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive determination of irinotecan (CPT-11) and its active metabolite SN-38 in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

RPR132595A-d3: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable institutional and governmental regulations when handling any chemical substance.

Introduction

RPR132595A-d3 is a deuterated analog of atropine, a tropane alkaloid and a well-known competitive antagonist of muscarinic acetylcholine receptors. Due to its potent biological activity, stringent safety measures and handling protocols are imperative to ensure the safety of laboratory personnel. This guide provides an in-depth overview of the safety data for this compound's parent compounds, atropine and hyoscyamine, and outlines detailed experimental protocols for its safe handling in a research environment.

Safety Data

As a deuterated analog, the primary toxicological properties of this compound are expected to be similar to its non-deuterated counterparts, atropine and hyoscyamine. The following tables summarize the available quantitative toxicity data for these parent compounds.

Table 1: Quantitative Toxicity Data for Atropine

| Route of Administration | Species | LD50 Value | Citation |

| Oral | Rat | 500 mg/kg | [1][2] |

| Oral | Mouse | 75 mg/kg | [1][2] |

| Dermal | Not Specified | Fatal in contact with skin | [1] |

| Inhalation | Not Specified | Fatal if inhaled | [1] |

| Intraperitoneal | Rat | 280 mg/kg | [1] |

| Intraperitoneal | Mouse | 30 mg/kg | [1] |

| Subcutaneous | Rat | 250 mg/kg | [1] |

| Subcutaneous | Mouse | 428 mg/kg | [1] |

Table 2: Quantitative Toxicity Data for Hyoscyamine

| Route of Administration | Species | LD50 Value | Citation |

| Oral | Not Specified | Fatal if swallowed | [3][4] |

| Inhalation | Not Specified | Fatal if inhaled | [3][4] |

Note: Specific LD50 values for hyoscyamine are not consistently available across safety data sheets.

Hazard Identification and Precautions

This compound, like its parent compounds, is classified as highly toxic and can be fatal if swallowed, inhaled, or in contact with skin[1][3][4]. It is crucial to handle this compound with extreme caution.

Primary Hazards:

-

Acute Toxicity: Can be fatal upon short exposure.

-

Target Organs: May cause damage to the nervous system, cardiovascular system, kidneys, liver, and mucous membranes[2].

Handling Precautions:

-

Avoid inhalation of dust and aerosols[4].

-

Avoid contact with eyes and skin[4].

-

Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood[4].

-

Do not eat, drink, or smoke when using this product[3].

Experimental Protocols

The following protocols are generalized guidelines for handling this compound in a laboratory setting. Always adapt these procedures to your specific experimental needs and institutional safety protocols.

Personal Protective Equipment (PPE)

A full set of personal protective equipment must be worn at all times when handling this compound.

-

Gloves: Two pairs of nitrile gloves are recommended. Change the outer pair immediately if contaminated.

-

Eye Protection: Chemical safety goggles and a face shield.

-

Lab Coat: A dedicated lab coat, preferably a disposable one.

-

Respiratory Protection: A properly fitted respirator is necessary, especially when handling the powder form outside of a certified containment system[3][4].

Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution with minimal exposure risk.

Materials:

-

This compound solid

-

Analytical balance inside a ventilated balance enclosure or a chemical fume hood

-

Spatula

-

Weighing paper or boat

-

Appropriate solvent (e.g., DMSO, Ethanol)

-

Volumetric flask

-

Pipettes and tips

Procedure:

-

Don all required PPE.

-

Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure.

-

Carefully transfer the desired amount of this compound powder from the storage vial to a pre-tared weighing vessel using a clean spatula.

-

Record the exact weight.

-

To prepare a stock solution, carefully add the weighed powder to a volumetric flask.

-

Rinse the weighing vessel with a small amount of the chosen solvent and transfer the rinse to the volumetric flask to ensure all the compound is collected.

-

Add solvent to the volumetric flask to just below the calibration mark.

-

Cap the flask and gently swirl or sonicate until the solid is completely dissolved.

-

Once dissolved, add solvent to the final volume (up to the calibration mark).

-

Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the stock solution at the recommended temperature, protected from light.

Administration in Cell Culture

Objective: To safely administer the compound to cell cultures.

Materials:

-

Stock solution of this compound

-

Cell culture plates

-

Sterile pipette tips

-

Biological safety cabinet (BSC)

Procedure:

-

Perform all cell culture work in a certified Class II Biological Safety Cabinet.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

-

Add the calculated volume of the stock solution directly to the cell culture medium.

-

Gently mix the medium by pipetting up and down.

-

Incubate the cells as required for your experiment.

-

Dispose of all contaminated materials (pipette tips, plates, etc.) in a designated hazardous waste container.

Spill and Waste Management

Spill Response:

-

Evacuate the immediate area.

-

Alert others and your laboratory supervisor.

-

If the spill is small and you are trained to handle it, don appropriate PPE.

-

Cover the spill with an absorbent material.

-

Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

-

Clean the spill area with a suitable decontaminating solution.

Waste Disposal:

-

All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations[3].

-

Do not dispose of this compound down the drain.

Storage

Store this compound in a tightly sealed container in a cool, well-ventilated, and secure area, away from direct sunlight and sources of ignition[1]. The recommended storage temperature is -20°C for long-term stability[1].

Mandatory Visualizations

Experimental Workflow

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway

Caption: Signaling pathway of muscarinic acetylcholine receptor antagonism.

References

Methodological & Application

Application Note and Protocol for the Quantification of RPR132595A using RPR132595A-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the quantitative analysis of RPR132595A in human plasma using a stable isotope-labeled internal standard, RPR132595A-d3. The method employs a straightforward protein precipitation extraction procedure followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust method for pharmacokinetic studies or other applications where quantification of RPR132595A is necessary.

Introduction

RPR132595A is an active metabolite of the chemotherapeutic agent CPT-11 (Irinotecan) and is generated by the cytochrome P450 3A4 (CYP3A4) enzyme[1][2]. Accurate quantification of RPR132595A in biological matrices is crucial for understanding the pharmacokinetics and metabolism of its parent drug. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

This document provides a detailed, step-by-step protocol for the extraction and LC-MS/MS analysis of RPR132595A from human plasma. The methodology is based on established principles for small molecule bioanalysis and can be adapted and validated for specific research needs.

Experimental Protocols

Materials and Reagents

-

RPR132595A analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Type I, ultrapure)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

HPLC vials

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of RPR132595A and this compound into separate volumetric flasks.

-

Dissolve in an appropriate solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of RPR132595A by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the plasma to create the calibration curve.

-

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Sample Preparation: Protein Precipitation

-

Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

-

Add 50 µL of the appropriate matrix (blank plasma, plasma spiked with RPR132595A for calibration curve and QCs, or study sample plasma) to the corresponding labeled tubes.

-

Add 150 µL of the IS working solution (in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.

-

Vortex mix all tubes vigorously for 30 seconds.

-

Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for good separation of small molecules from matrix components.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0 - 0.5 min: 5% B

-

0.5 - 2.5 min: 5% to 95% B

-

2.5 - 3.5 min: Hold at 95% B

-

3.5 - 3.6 min: 95% to 5% B

-

3.6 - 5.0 min: Hold at 5% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters (to be optimized for the specific instrument):

-

Capillary Voltage: e.g., 3.5 kV

-

Source Temperature: e.g., 150°C

-

Desolvation Temperature: e.g., 400°C

-

Gas Flows: Optimize nebulizer and drying gases according to the instrument manufacturer's recommendations.

-

MRM Transitions:

The following MRM transitions are proposed based on the known molecular weight of RPR132595A (518.56 g/mol ). The product ions and collision energies should be optimized by infusing a standard solution of RPR132595A into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| RPR132595A | 519.6 | To be determined | 100 | To be determined |

| This compound | 522.6 | To be determined | 100 | To be determined |

Note: The precursor ion for RPR132595A is the [M+H]+ adduct. For this compound, a +3 Da mass shift is assumed for the [M+H]+ adduct.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. An example is provided below.

| Sample ID | Analyte Concentration (ng/mL) | IS Peak Area | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |

| Blank | ND | 150,000 | - | - | - |

| Cal 1 | 1.0 | 148,000 | 0.005 | 1.1 | 110 |

| Cal 2 | 5.0 | 152,000 | 0.024 | 4.8 | 96 |

| Cal 3 | 10.0 | 149,500 | 0.051 | 10.2 | 102 |

| Cal 4 | 50.0 | 151,000 | 0.252 | 50.4 | 100.8 |

| Cal 5 | 100.0 | 148,500 | 0.501 | 99.8 | 99.8 |

| Cal 6 | 500.0 | 153,000 | 2.49 | 498.0 | 99.6 |

| Cal 7 | 1000.0 | 147,000 | 5.05 | 1010.0 | 101 |

| QC Low | 3.0 | 150,500 | 0.015 | 3.1 | 103.3 |

| QC Mid | 75.0 | 149,000 | 0.378 | 75.6 | 100.8 |

| QC High | 750.0 | 151,500 | 3.76 | 752.0 | 100.3 |

ND: Not Detected

Mandatory Visualization

Caption: LC-MS/MS Experimental Workflow for RPR132595A Quantification.

References

Clarification on the Use of RPR132595A-d3 for Vitamin D Metabolite Quantification

Initial research indicates a fundamental misunderstanding regarding the application of RPR132595A-d3. This compound, also known as NPC, is an active metabolite of the chemotherapy drug CPT-11 (Irinotecan) and is generated by the action of cytochrome P450 3A4[1][2][3][4][5]. It is not utilized in the quantification of Vitamin D metabolites.

For accurate quantification of Vitamin D metabolites using isotope dilution mass spectrometry, the gold standard is to use a stable isotope-labeled version of the analyte itself as an internal standard. This is because the deuterated standard has nearly identical chemical and physical properties to the native analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thus correcting for any matrix effects or variations in the analytical process. Therefore, for the analysis of 25-hydroxyvitamin D3 (25(OH)D3), a deuterated internal standard such as d3- or d6-25-hydroxyvitamin D3 is the appropriate choice[6][7][8][9].

This document provides detailed application notes and a protocol for the quantification of the primary clinical marker of Vitamin D status, 25-hydroxyvitamin D (25(OH)D), using a suitable deuterated internal standard.

Application Note: Quantification of 25-Hydroxyvitamin D2 and D3 in Human Serum by LC-MS/MS

Introduction

Vitamin D is a crucial fat-soluble vitamin essential for calcium homeostasis and bone health. Its deficiency has been linked to various diseases[10]. The most reliable indicator of an individual's Vitamin D status is the circulating concentration of total 25-hydroxyvitamin D (the sum of 25-hydroxyvitamin D2 [25(OH)D2] and 25-hydroxyvitamin D3 [25(OH)D3]). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the reference method for the accurate and specific measurement of these metabolites, overcoming the limitations of immunoassays[11]. This method offers high sensitivity and the ability to distinguish between the D2 and D3 forms, as well as their epimers.

Principle of the Method

This method employs a stable isotope dilution LC-MS/MS approach for the quantification of 25(OH)D2 and 25(OH)D3 in human serum. A known amount of a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3) is added to the serum samples, calibrators, and quality controls at the beginning of the sample preparation process. The samples then undergo protein precipitation to release the vitamin D metabolites from their binding proteins, followed by an extraction step to remove interfering substances like phospholipids[11][12]. The cleaned-up extract is then injected into an LC-MS/MS system. The analytes are separated chromatographically and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the native analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample, providing a highly accurate and precise measurement.

Experimental Protocol

1. Materials and Reagents

-

Analytes and Internal Standards:

-

25-hydroxyvitamin D2 (25(OH)D2) certified reference material

-

25-hydroxyvitamin D3 (25(OH)D3) certified reference material

-

d6-25-hydroxyvitamin D3 (or other suitable deuterated standard) as internal standard (IS)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Heptane or Hexane/Ethyl Acetate mixture (HPLC grade)

-

-

Human Serum:

-

Pooled human serum for calibrators and quality controls (charcoal-stripped serum is recommended to remove endogenous Vitamin D)

-

Patient serum samples

-

-

Supplies:

-

Microcentrifuge tubes (1.5 mL)

-

96-well collection plates

-

Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) plates

-

Autosampler vials with inserts

-

2. Preparation of Stock Solutions, Calibrators, and Quality Controls

-

Stock Solutions: Prepare individual stock solutions of 25(OH)D2, 25(OH)D3, and the internal standard (e.g., d6-25(OH)D3) in ethanol or methanol at a concentration of 1 mg/mL. Store at -20°C or lower.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol/water. These will be used to spike the calibrators.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 250 ng/mL of d6-25(OH)D3) in an appropriate solvent like isopropanol or methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of 25(OH)D2 and 25(OH)D3 into charcoal-stripped serum. A typical range would be 1-100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in charcoal-stripped serum to monitor the accuracy and precision of the assay.

3. Sample Preparation (Protein Precipitation and Supported Liquid Extraction)

-

Pipette 100 µL of serum (calibrator, QC, or patient sample) into a microcentrifuge tube or a 96-well plate.

-

Add 20 µL of the internal standard working solution to each sample. Vortex briefly to mix.

-

Allow the samples to equilibrate for approximately 15-30 minutes at room temperature to ensure the internal standard binds to serum proteins similarly to the native analytes.

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile with 1% formic acid) to each sample[13].

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a Supported Liquid Extraction (SLE) plate.

-

For SLE, allow the supernatant to load onto the sorbent for 5 minutes.

-

Elute the analytes with an organic solvent such as heptane or a hexane/ethyl acetate mixture[14].

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 methanol:water) and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

-

Liquid Chromatography (LC) System:

-

Column: A C18 or similar reversed-phase column (e.g., Ascentis Express C18, 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes from matrix interferences. For example: Start at 70% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS) System:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI is often preferred for Vitamin D analysis as it can reduce matrix effects[11].

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized. Representative transitions are listed in the table below.

-

5. Data Analysis

-

Integrate the peak areas for the specific MRM transitions of each analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.

-

Determine the concentration of 25(OH)D2 and 25(OH)D3 in the patient samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the total 25-hydroxyvitamin D concentration by summing the concentrations of 25(OH)D2 and 25(OH)D3.

Quantitative Data

Table 1: Representative MRM Transitions for Vitamin D Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 25-hydroxyvitamin D3 | 401.3 | 383.3 | 15 |

| 25-hydroxyvitamin D2 | 413.3 | 395.3 | 15 |

| d6-25-hydroxyvitamin D3 | 407.3 | 389.3 | 15 |

Note: These values are illustrative and must be optimized on the specific mass spectrometer being used.[15]

Table 2: Example Calibration Curve Data for 25-hydroxyvitamin D3

| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 148,500 | 0.0102 |

| 5.0 | 7,650 | 151,200 | 0.0506 |

| 10.0 | 15,300 | 150,100 | 0.1019 |

| 25.0 | 38,400 | 149,800 | 0.2563 |

| 50.0 | 77,100 | 151,500 | 0.5089 |

| 100.0 | 154,500 | 150,800 | 1.0245 |

| Linear Regression | y = 0.0102x + 0.0001 | ||

| R² | 0.9995 |

Table 3: Inter-Assay Precision and Accuracy for Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Precision (%CV) | Accuracy (%) |

| Low | 7.5 | 7.2 | 4.8 | 96.0 |

| Medium | 30.0 | 31.1 | 3.5 | 103.7 |

| High | 80.0 | 78.9 | 2.9 | 98.6 |

Visualizations

Caption: Simplified metabolic pathway of Vitamin D3.

Caption: Workflow for Vitamin D metabolite analysis by LC-MS/MS.

References

- 1. A new metabolite of irinotecan in which formation is mediated by human hepatic cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a new metabolite of CPT-11 (irinotecan): pharmacological properties and activation to SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Irinotecan (CPT-11) metabolism and disposition in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - ProQuest [proquest.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 12. agilent.com [agilent.com]

- 13. Fast Vitamin D Metabolite Analysis [sigmaaldrich.com]